molecular formula C10H14N2O3S B12580900 N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide CAS No. 646068-95-3

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide

Cat. No.: B12580900
CAS No.: 646068-95-3
M. Wt: 242.30 g/mol
InChI Key: VWLIQBLDPYMRQX-UHFFFAOYSA-N
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Description

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H14N2O3S. It is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at room temperature, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Used in the production of polymers and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Carbamoyl-N-methyl-3-methylbenzene-1-sulfonamide
  • N-Carbamoyl-N-ethyl-4-methylbenzene-1-sulfonamide
  • N-Carbamoyl-N-ethyl-3-chlorobenzene-1-sulfonamide

Uniqueness

N-Carbamoyl-N-ethyl-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

646068-95-3

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

1-ethyl-1-(3-methylphenyl)sulfonylurea

InChI

InChI=1S/C10H14N2O3S/c1-3-12(10(11)13)16(14,15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,11,13)

InChI Key

VWLIQBLDPYMRQX-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)N)S(=O)(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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